![molecular formula C7H3ClN2O2S B13022405 4-Chlorothieno[2,3-d]pyridazine-7-carboxylicacid CAS No. 1638768-45-2](/img/structure/B13022405.png)
4-Chlorothieno[2,3-d]pyridazine-7-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorothieno[2,3-d]pyridazine-7-carboxylic acid is a heterocyclic compound that contains a thieno-pyridazine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorothieno[2,3-d]pyridazine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through cyclization reactions. This can be achieved by reacting a suitable thiophene derivative with a nitrile compound under acidic or basic conditions.
Introduction of the Pyridazine Ring: The next step involves the formation of the pyridazine ring by reacting the thieno derivative with hydrazine or its derivatives. This step often requires heating and the use of a suitable solvent such as ethanol or acetic acid.
Chlorination: The final step involves the introduction of the chlorine atom at the desired position. This can be achieved by reacting the intermediate compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 4-chlorothieno[2,3-d]pyridazine-7-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chlorothieno[2,3-d]pyridazine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chlorothieno[2,3-d]pyridazine-7-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biological systems.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-chlorothieno[2,3-d]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chlorine atom and the thieno-pyridazine core structure enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
- 4-chlorothieno[2,3-d]pyridazine
- 4-chlorothieno[3,2-d]pyridazine
Uniqueness
4-chlorothieno[2,3-d]pyridazine-7-carboxylic acid is unique due to the presence of the carboxylic acid functional group at the 7-position, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and allows for further derivatization, making it a versatile scaffold in medicinal chemistry and material science.
Properties
CAS No. |
1638768-45-2 |
|---|---|
Molecular Formula |
C7H3ClN2O2S |
Molecular Weight |
214.63 g/mol |
IUPAC Name |
4-chlorothieno[2,3-d]pyridazine-7-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-3-1-2-13-5(3)4(7(11)12)9-10-6/h1-2H,(H,11,12) |
InChI Key |
WHZBVMMUACSTOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=NN=C2C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


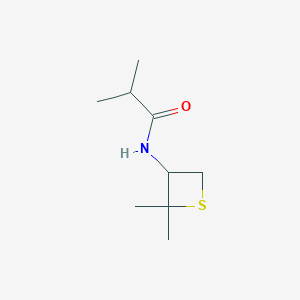
![6-(tert-Butoxycarbonyl)octahydrofuro[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13022334.png)
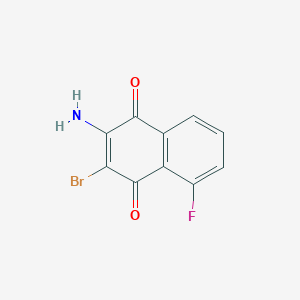
![N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13022349.png)
![5-Methyl-2-(morpholin-4-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13022354.png)
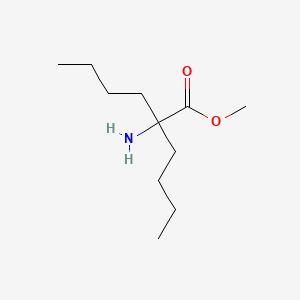

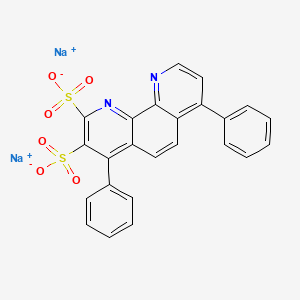
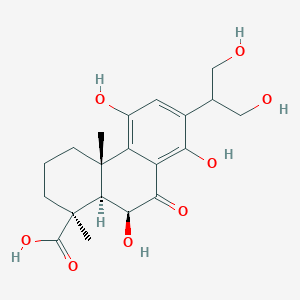
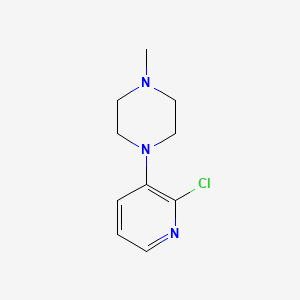
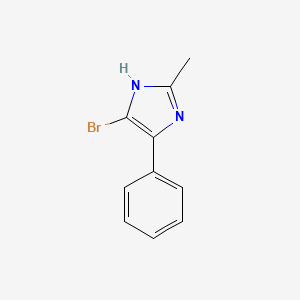
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate](/img/structure/B13022397.png)
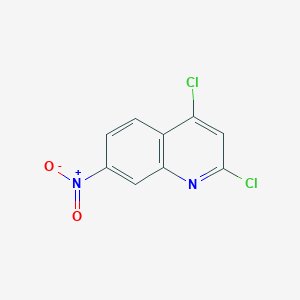
![5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13022432.png)
